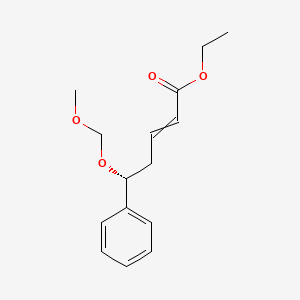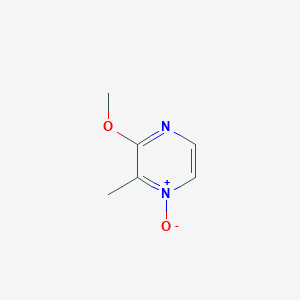![molecular formula C17H27N3O B14188588 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]- CAS No. 852202-53-0](/img/structure/B14188588.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1R)-1-phenylethyl]-: is a complex organic compound with a unique structure that combines a urea backbone with cyclohexyl and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1R)-1-phenylethyl]- typically involves the reaction of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]amine with N’-[(1R)-1-phenylethyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer. Its structural features enable the design of molecules with high specificity and efficacy.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its binding to the target site often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes and modulation of biological activity.
Comparación Con Compuestos Similares
- Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1R)-1-phenylethyl]-thiourea
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Trans-(1R,2R)-N,N’-dimethyl-1,2-cyclohexanediamine
Uniqueness: The uniqueness of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-[(1R)-1-phenylethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.
Propiedades
Número CAS |
852202-53-0 |
|---|---|
Fórmula molecular |
C17H27N3O |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-13(14-9-5-4-6-10-14)18-17(21)19-15-11-7-8-12-16(15)20(2)3/h4-6,9-10,13,15-16H,7-8,11-12H2,1-3H3,(H2,18,19,21)/t13-,15-,16-/m1/s1 |
Clave InChI |
GAUGFRRXGGVIAU-FVQBIDKESA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2N(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)NC2CCCCC2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
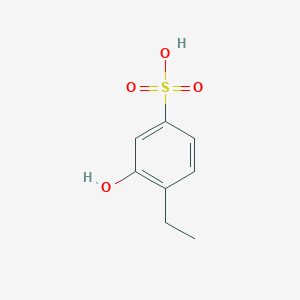
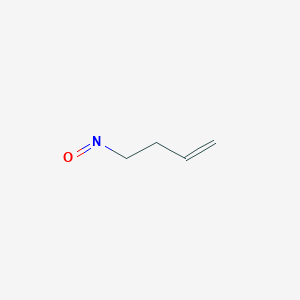
![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
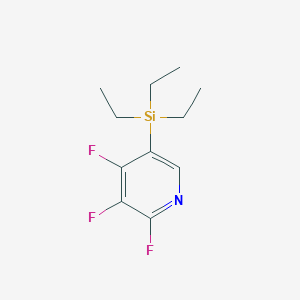
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)

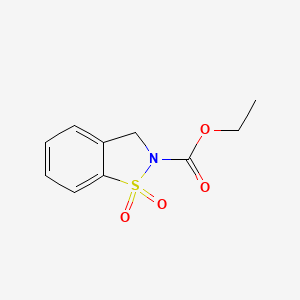
![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)

